6-Fluoro-7-methylisoquinoline
Overview
Description
6-Fluoro-7-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are structurally similar to quinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated isoquinolines, including 6-Fluoro-7-methylisoquinoline, can be achieved through several methods:
Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of precursors bearing pre-fluorinated benzene rings.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-7-methylisoquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, liquid ammonia.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Methoxy-substituted isoquinolines.
Scientific Research Applications
6-Fluoro-7-methylisoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-7-methylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Fluoro-7-methylisoquinoline
- 7-Fluoro-6-methylisoquinoline
- 6-Fluoro-8-methylisoquinoline
Comparison: 6-Fluoro-7-methylisoquinoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other fluorinated isoquinolines, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound in its class .
Properties
IUPAC Name |
6-fluoro-7-methylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-4-9-6-12-3-2-8(9)5-10(7)11/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOIQEWATSYMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)C=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612149 | |
Record name | 6-Fluoro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918491-53-9 | |
Record name | 6-Fluoro-7-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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